molecular formula C3H6BrN B3249454 (2E)-3-bromoprop-2-en-1-amine CAS No. 1937266-14-2

(2E)-3-bromoprop-2-en-1-amine

Cat. No.: B3249454
CAS No.: 1937266-14-2
M. Wt: 135.99 g/mol
InChI Key: MALOPNCHJFMDLX-OWOJBTEDSA-N
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Description

(2E)-3-bromoprop-2-en-1-amine is an organic compound with the molecular formula C3H6BrN It is a brominated derivative of allylamine, characterized by the presence of a bromine atom attached to the second carbon of the prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-bromoprop-2-en-1-amine can be achieved through several methods. One common approach involves the bromination of allylamine. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-bromoprop-2-en-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Addition Reactions: The double bond in the prop-2-en-1-amine structure can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield saturated amines.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution or potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are often carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Addition Reactions: Hydrogen halides (HX) or halogens (X2) are commonly used, with reactions conducted in inert solvents such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are employed under appropriate conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted amines.

    Addition Reactions: Products include haloalkanes and dihaloalkanes.

    Oxidation and Reduction Reactions: Products include oxo derivatives and saturated amines.

Scientific Research Applications

(2E)-3-bromoprop-2-en-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving amine oxidases.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (2E)-3-bromoprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of amine oxidases by forming covalent bonds with the active site of the enzyme. This interaction can disrupt the enzyme’s normal function, leading to altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-chloroprop-2-en-1-amine: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-fluoroprop-2-en-1-amine: Similar structure with a fluorine atom instead of bromine.

    (2E)-3-iodoprop-2-en-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

(2E)-3-bromoprop-2-en-1-amine is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound particularly useful in selective substitution and addition reactions. Its intermediate reactivity allows for controlled transformations, which are valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(E)-3-bromoprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOPNCHJFMDLX-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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